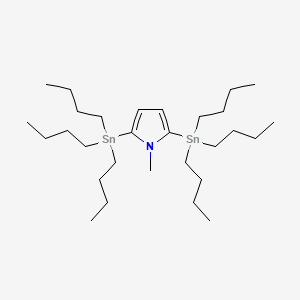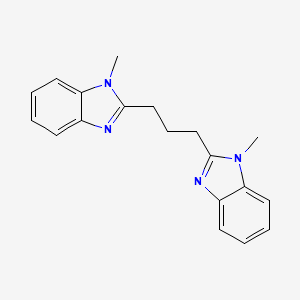
1H-Benzimidazole, 2,2'-(1,3-propanediyl)bis[1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- typically involves the following steps:
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring structure.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can mimic the structure of natural nucleotides, allowing it to bind to DNA and RNA, thereby inhibiting the replication of viruses and bacteria . Additionally, the compound can interact with metal ions, forming complexes that exhibit catalytic activity in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- can be compared with other benzimidazole derivatives such as:
Albendazole: Used as an anthelmintic drug.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Bendamustine: An anticancer drug used in chemotherapy.
The uniqueness of 1H-Benzimidazole, 2,2’-(1,3-propanediyl)bis[1-methyl- lies in its specific structure, which provides distinct chemical and biological properties compared to other benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
142206-40-4 |
|---|---|
Molekularformel |
C19H20N4 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
1-methyl-2-[3-(1-methylbenzimidazol-2-yl)propyl]benzimidazole |
InChI |
InChI=1S/C19H20N4/c1-22-16-10-5-3-8-14(16)20-18(22)12-7-13-19-21-15-9-4-6-11-17(15)23(19)2/h3-6,8-11H,7,12-13H2,1-2H3 |
InChI-Schlüssel |
PAAOHXDKNMOZSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1CCCC3=NC4=CC=CC=C4N3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


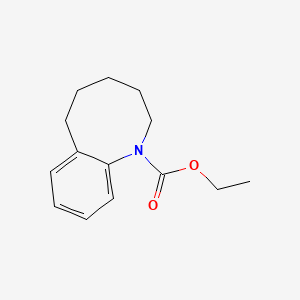
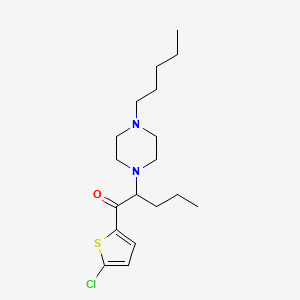
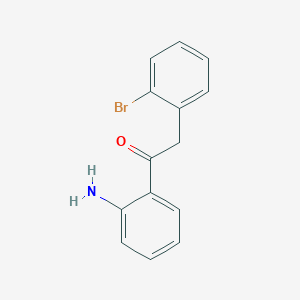

![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)
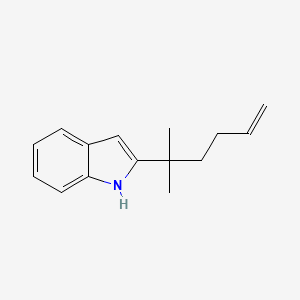
![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
methylidene}amino]benzoic acid](/img/structure/B12540553.png)
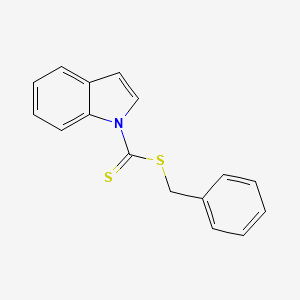
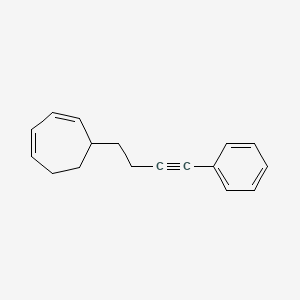
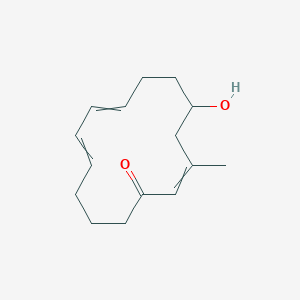
![Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-](/img/structure/B12540561.png)
![Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]-](/img/structure/B12540573.png)
